Product packaging for 2-(3,5-Difluorophenyl)azetidine(Cat. No.:CAS No. 1270583-88-4)

2-(3,5-Difluorophenyl)azetidine

Cat. No.: B13318375
CAS No.: 1270583-88-4
M. Wt: 169.17 g/mol
InChI Key: MRVUQBYSZWTLLA-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)azetidine (CAS 1213474-54-4) is a chiral azetidine building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a saturated four-membered azetidine ring and a 3,5-difluorophenyl moiety, makes it a valuable scaffold for the synthesis of novel bioactive molecules. Azetidine derivatives are prominently featured in pharmaceutical research for their pharmacological potential. The 3,5-difluorophenyl group is a common structural element in compounds designed for therapeutic applications . Recent research highlights that novel azetidin-2-one derivatives demonstrate promising biological activities, including significant anticancer potential against cell lines such as MCF-7 (breast cancer), as well as antimicrobial and antioxidant properties . The azetidine ring is a key nitrogen-containing heterocycle used in the development of various pharmaceutical compositions . This compound is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B13318375 2-(3,5-Difluorophenyl)azetidine CAS No. 1270583-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270583-88-4

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(3,5-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9-1-2-12-9/h3-5,9,12H,1-2H2

InChI Key

MRVUQBYSZWTLLA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

The Significance of Four Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are essential building blocks in the synthesis of more complex molecules. numberanalytics.com Their utility stems from a combination of inherent ring strain and the presence of a heteroatom, which imparts unique reactivity. rsc.orgnih.gov These strained ring systems can undergo various transformations, including ring-opening reactions, ring expansions, and cycloadditions, providing access to a diverse array of molecular architectures. numberanalytics.comrsc.org The synthesis of these heterocycles can be challenging due to their inherent instability, but various methods, including cyclization reactions and [2+2] cycloadditions, have been developed. numberanalytics.comrsc.org

Role of Fluorine Substitution in Azetidine Derivatives for Research Applications

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. researchgate.net In the context of azetidine (B1206935) derivatives, fluorine substitution is a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of fluorine can also impact the basicity of the azetidine nitrogen and the reactivity of the ring. researchgate.net For example, the presence of fluorine atoms can influence the conformational preference of the azetidine ring through steric and electronic effects. researchgate.net

Overview of 2 3,5 Difluorophenyl Azetidine in Advanced Chemical Research

The specific compound, 2-(3,5-Difluorophenyl)azetidine, combines the key features of the azetidine (B1206935) scaffold with the benefits of difluorophenyl substitution. The 3,5-difluorophenyl group is a common motif in medicinal chemistry, known to enhance binding affinity and improve pharmacokinetic profiles. The strategic placement of this group at the 2-position of the azetidine ring creates a valuable building block for the synthesis of novel therapeutic agents and chemical probes. Research efforts are focused on developing efficient synthetic routes to this and related fluorinated azetidine derivatives to explore their full potential in various research applications. chemrxiv.orgbristol.ac.ukresearchgate.net

Structure Activity Relationship Sar Studies of 2 3,5 Difluorophenyl Azetidine Derivatives

Impact of the Azetidine (B1206935) Scaffold on Biological Activity

The azetidine ring, a four-membered saturated nitrogen heterocycle, serves as a privileged scaffold in medicinal chemistry. centralasianstudies.orgnih.gov Its incorporation into molecules is driven by its unique structural properties, which can significantly influence pharmacological activity. nih.gov The constrained nature of the azetidine ring imparts a high degree of molecular rigidity, which can be advantageous for binding to biological targets by reducing the entropic penalty upon binding. acs.org This rigidity allows for the precise positioning of substituent groups for optimal interaction with a receptor or enzyme active site.

The azetidine moiety has been successfully incorporated into a wide array of biologically active compounds, demonstrating its versatility. nih.gov It is found in therapeutics such as the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin. acs.org The use of the azetidine scaffold is less common than five- or six-membered heterocycles, in part due to synthetic challenges, but its unique properties make it an attractive component for developing novel therapeutic agents. acs.org For instance, azetidine-based scaffolds have been developed for central nervous system (CNS) focused libraries and have been explored as inhibitors of enzymes like STAT3.

Influence of Difluorophenyl Substitution on Molecular Interactions

The presence and positioning of fluorine atoms on a phenyl ring can profoundly affect a molecule's physicochemical properties and its interactions with biological targets. The 3,5-difluorophenyl group in 2-(3,5-Difluorophenyl)azetidine derivatives is anticipated to engage in specific non-covalent interactions that can enhance binding affinity and selectivity.

Fluorine is a highly electronegative atom, and when incorporated into a ligand, it can participate in multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues. nih.gov These fluorine-backbone interactions can be a significant contributor to the binding affinity of an inhibitor. nih.gov The strategic placement of fluorine atoms can therefore be a powerful tool in lead optimization. For example, the introduction of fluorine atoms at positions geometrically favorable for interaction with backbone carbonyls has been shown to improve the activity of menin-MLL inhibitors by as much as 5- to 10-fold. nih.gov

Furthermore, the introduction of fluorine can modulate other properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov While organic fluorine is a poor hydrogen bond acceptor, the carbon-fluorine bond can interact favorably with polar hydrogen atoms in protein-inhibitor complexes. nih.gov In the context of this compound, the two fluorine atoms on the phenyl ring increase its quadropole moment and can lead to favorable orthogonal multipolar interactions with the protein target.

The table below summarizes the types of interactions the difluorophenyl group can participate in, enhancing ligand binding.

Interaction TypeDescriptionPotential Impact on Activity
Multipolar C-F···C=O Interactions The electron-rich fluorine atoms can interact with the partially positive carbon of backbone carbonyl groups in a protein. nih.govEnhancement of binding affinity. nih.gov
Halogen Bonding The fluorine atoms could potentially act as halogen bond acceptors, although this is less common for fluorine than for heavier halogens.Contribution to binding specificity.
Hydrophobic Interactions The fluorinated phenyl ring can engage in hydrophobic interactions with nonpolar pockets of a protein target.Increased binding affinity.
Modulation of pKa The electron-withdrawing nature of the fluorine atoms can influence the basicity of the azetidine nitrogen.Alteration of pharmacokinetic and pharmacodynamic properties.

Conformational Analysis and its Correlation with Observed Activities

The azetidine ring is not planar and exists in puckered conformations. This conformational preference can orient substituents in specific spatial arrangements. As observed in a series of azetidine-containing dipeptides, the conformational restriction imposed by the azetidine ring led to a γ-type reverse turn, which was correlated with their biological activity. nih.gov This suggests that the specific pucker of the azetidine ring in this compound derivatives could be a critical factor for their interaction with a biological target.

The presence of the phenyl group at the C2 position of the azetidine ring can also influence its reactivity. It has been noted that the C2-position of 2-phenylazetidine (B1581345) has increased electrophilicity because the benzene (B151609) ring can stabilize cationic character. acs.org This electronic effect, coupled with the conformational properties, will influence how the molecule interacts with its biological target.

While detailed conformational analysis of this compound itself is not widely published, studies of related small heterocyclic rings provide insights. The energetic barriers between different puckered states of the azetidine ring and the rotational barrier of the C-N and C-C bonds will dictate the population of different conformational states at physiological temperatures. The conformation that presents the optimal arrangement of key interacting groups, such as the difluorophenyl moiety and the azetidine nitrogen, to the binding site of a protein will be the bioactive conformation.

Stereochemical Aspects in Azetidine-Based SAR

When the azetidine ring is substituted at the C2 position, as in this compound, the C2 carbon becomes a chiral center. This introduces the possibility of enantiomers, which can have profoundly different biological activities. The differential activity of enantiomers is a well-established principle in pharmacology, arising from the chiral nature of most biological targets like enzymes and receptors.

The synthesis of stereochemically pure C2-substituted azetidines is crucial for evaluating the biological activity of individual enantiomers and understanding the stereochemical requirements for activity. acs.org The development of stereospecific synthetic methods, such as the C(sp3)–H arylation of azetidines, has enabled the preparation of all four stereoisomers of certain azetidine derivatives, leading to the identification of a single stereoisomer with potent antimalarial activity. acs.org This underscores the importance of controlling the stereochemistry at both the C2 and any other stereocenters in the molecule.

The table below illustrates the potential impact of stereochemistry on the activity of this compound derivatives.

Stereochemical AspectImplication for SAR
C2-Chirality The (R)- and (S)-enantiomers can exhibit different binding affinities and efficacies due to the three-dimensional arrangement of the difluorophenyl group and the azetidine ring. One enantiomer may fit optimally into a chiral binding pocket, while the other may bind weakly or not at all.
Diastereomers If additional chiral centers are present in the molecule, diastereomers will be formed. Diastereomers have different physical properties and can exhibit significantly different biological activities.
Stereoselective Synthesis The ability to synthesize specific stereoisomers is essential for detailed SAR studies and for the development of a single-enantiomer drug, which often has a better therapeutic index than a racemic mixture. acs.orgacs.org

Computational Chemistry and Theoretical Investigations of Azetidine Systems

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and stability of molecules. nih.gov For 2-(3,5-Difluorophenyl)azetidine, DFT calculations could be employed to determine key electronic properties. These studies often involve geometry optimization to find the most stable three-dimensional arrangement of atoms and subsequent calculation of electronic descriptors.

A fundamental aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their distribution across the molecule provide insights into its reactivity and ability to participate in chemical reactions. For instance, the HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Furthermore, quantum chemical calculations can predict various properties that influence a molecule's behavior. While specific data for this compound is not available, predicted data for the related compound 2-Phenylazetidine (B1581345) from databases like PubChem can offer a point of reference. nih.gov

Table 1: Predicted Physicochemical Properties of Related Azetidine (B1206935) Compounds

Property 2-Phenylazetidine nih.gov 3-[(2,5-difluorophenyl)methyl]azetidine uni.lu
Molecular Formula C9H11N C10H11F2N
Molecular Weight 133.19 g/mol 183.20 g/mol
XLogP3-AA 1.5 2.0
Hydrogen Bond Donor Count 1 1
Hydrogen Bond Acceptor Count 1 1
Rotatable Bond Count 1 2

Note: This data is computationally predicted and serves as an illustration of the types of information generated through quantum chemical calculations.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. samipubco.comneliti.com These computational techniques are foundational in structure-based drug design.

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. If the experimental structure of the ligand is unknown, it can be generated and optimized using quantum chemical methods. The protein structure is often sourced from databases like the Protein Data Bank (PDB).

Molecular docking simulations then place the ligand into the binding site of the protein in various orientations and conformations, calculating a scoring function to estimate the binding affinity for each pose. These scores help in identifying the most likely binding mode and predicting the strength of the interaction. For instance, studies on other azetidine derivatives have utilized molecular docking to predict their binding to specific biological targets. samipubco.comechemcom.com Such studies often reveal key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Conformational Landscape Analysis of Azetidine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Azetidine rings can adopt different puckered conformations, and the substituents on the ring influence the preferred conformation. capes.gov.br Conformational landscape analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

This analysis can be performed using various computational methods, including molecular mechanics and quantum mechanics. The results can reveal the flexibility of the molecule and the range of shapes it can adopt, which is crucial for understanding its interaction with a binding site. For example, studies on substituted azetidines have used NMR spectroscopy in conjunction with computational methods to determine the preferred ring puckering and the orientation of substituents. capes.gov.br The conformation of the azetidine ring and the orientation of the 3,5-difluorophenyl group in this compound would significantly impact its ability to fit into a receptor's binding pocket.

Predictive Studies on Reactivity and Selectivity

Computational methods can also predict the reactivity and selectivity of chemical reactions involving azetidine derivatives. acs.org This is particularly valuable in planning the synthesis of new compounds and understanding their metabolic fate.

By mapping out potential reaction pathways and their associated energy profiles, computational studies can guide the development of efficient synthetic routes and provide insights into the potential metabolic transformations the compound might undergo in a biological system.

Future Research Directions and Unaddressed Challenges in 2 3,5 Difluorophenyl Azetidine Research

Development of Novel and Efficient Synthetic Routes

While several methods for azetidine (B1206935) synthesis exist, there is a continuous need for more efficient, scalable, and sustainable routes. rsc.org Future research will likely focus on the development of catalytic and enantioselective methods to access chiral 2-(3,5-difluorophenyl)azetidine and its derivatives. The use of flow chemistry presents an opportunity for safer and more efficient synthesis of these strained ring systems. acs.org

Exploration of New Chemical Transformations for Diversification

Further exploration of the reactivity of the this compound scaffold is crucial for generating diverse libraries of compounds for biological screening. This includes the development of novel C-H functionalization and ring-opening/ring-expansion strategies to access new chemical space.

Advanced Applications in Emerging Fields of Chemical Science

The unique properties of this compound could be leveraged in emerging areas of chemical science. For example, its potential as a chiral ligand in asymmetric catalysis or as a component in novel functional materials warrants further investigation. magtech.com.cn

Refinement of Structure-Activity Relationship Models for Enhanced Design

As more biological data for this compound derivatives becomes available, there is an opportunity to develop more sophisticated SAR models. Computational modeling and machine learning approaches can be employed to predict the activity of new derivatives and guide the design of more potent and selective compounds.

Sustainability Aspects in Azetidine Synthesis

Green chemistry principles are increasingly important in chemical synthesis. Future research should aim to develop more sustainable methods for the synthesis of this compound, for example by using environmentally benign solvents and reagents, and by minimizing waste generation. nih.gov The use of flow chemistry with greener solvents like cyclopentyl methyl ether is a promising direction. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(3,5-Difluorophenyl)azetidine, and what are the critical reaction parameters?

  • Methodology : The synthesis typically involves coupling reactions between fluorinated aryl halides and azetidine precursors. For example, palladium-catalyzed C–H bond arylation (e.g., using Pd catalysts and ligands like BrettPhos) can introduce the 3,5-difluorophenyl group to the azetidine ring. Key parameters include reaction temperature (e.g., 100–140°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products. Purification often employs column chromatography or recrystallization .

Q. How is this compound characterized structurally and analytically?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity. Mass spectrometry (LC/MS or HRMS) verifies molecular weight. X-ray crystallography may resolve stereochemical ambiguities. Physicochemical properties (e.g., LogP, solubility) are determined via HPLC or shake-flask methods .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for drug candidates targeting central nervous system disorders or enzyme inhibition. Its azetidine ring provides conformational rigidity, while fluorine atoms enhance metabolic stability. Researchers use it in structure-activity relationship (SAR) studies by modifying substituents on the phenyl ring .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in cross-coupling reactions?

  • Methodology : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XantPhos vs. BINAP), and base (e.g., K₂CO₃ vs. Cs₂CO₃) improves yield. Solvent screening (e.g., toluene for high-temperature reactions) and microwave-assisted synthesis reduce reaction time. Reaction monitoring via TLC or in-situ IR identifies intermediate bottlenecks .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodology : Fluorine atoms complicate detection in GC/MS due to low ionization efficiency. Researchers use derivatization (e.g., silylation) or switch to LC-MS/MS with electrospray ionization (ESI+). Matrix effects in plasma are mitigated via solid-phase extraction (SPE) or protein precipitation with acetonitrile .

Q. How does the 3,5-difluorophenyl substitution pattern influence the compound’s binding affinity in target proteins?

  • Methodology : Computational docking (e.g., AutoDock Vina) compares interactions of 3,5-difluoro vs. 2,4-difluoro analogs. Fluorine’s electronegativity alters π-π stacking and hydrogen bonding. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies validate key residues .

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, incubation time). Meta-analysis of literature data identifies outliers. Orthogonal assays (e.g., enzymatic vs. cell-based) confirm activity. Contradictions may arise from impurities (>95% purity required for reliable data) .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodology : Accelerated stability studies in simulated gastric fluid (pH 2) and plasma (37°C) track degradation via HPLC. Mass spectrometry identifies degradation products (e.g., N-oxide formation). Arrhenius plots predict shelf-life at room temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.